molecular formula C11H19N5O B2636867 1-(4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)ethan-1-one CAS No. 2210049-82-2

1-(4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)ethan-1-one

Cat. No.: B2636867
CAS No.: 2210049-82-2
M. Wt: 237.307
InChI Key: GNRBVEZVKQCFTE-UHFFFAOYSA-N
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Description

The compound “1-(4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)ethan-1-one” is a complex organic molecule that contains a 1,2,4-triazole ring. This ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known to bind readily in biological systems with a variety of enzymes and receptors, thus showing versatile biological activities .

Scientific Research Applications

Synthesis and Antimicrobial Activities

A range of derivatives similar to the compound have been synthesized and evaluated for their antimicrobial activities. For instance, 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives were synthesized and found to exhibit significant antibacterial and antifungal activities compared to standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014). Another study reported the synthesis of novel 1,2,4-Triazole derivatives, where some compounds displayed good or moderate antimicrobial activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Antitumor Activities

Several studies have explored the antitumor properties of related compounds. For example, a series of 1,2,4-triazine derivatives bearing a piperazine amide moiety showed potential anticancer activities, with some compounds exhibiting promising antiproliferative effects against breast cancer cells (Yurttaş, Demirayak, Ilgın, & Atlı, 2014). Another study synthesized and evaluated DNA-directed alkylating agents, including 1,4-bis-(1,5-dialkyl-1H-1,2,4-triazol-ylmethyl)piperazines, for their DNA affinity and antitumor activity (Al-Soud & Al-Masoudi, 2004).

Synthesis and Molecular Structure Investigations

Some studies focused on the synthesis and molecular structure of related compounds. For instance, new s-triazine incorporates pyrazole/piperidine/aniline moieties were synthesized, and their molecular structures were investigated through X-ray crystallography combined with Hirshfeld and DFT calculations (Shawish, Soliman, Haukka, Dalbahi, Barakat, & El‐Faham, 2021). This highlights the diverse applications of these compounds in chemical research.

Properties

IUPAC Name

1-[4-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O/c1-9-12-13-11(14(9)3)8-15-4-6-16(7-5-15)10(2)17/h4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRBVEZVKQCFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)CN2CCN(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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